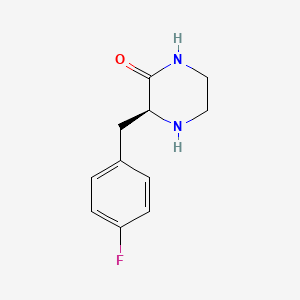

(S)-3-(4-Fluoro-benzyl)-piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13FN2O |

|---|---|

Molecular Weight |

208.23 g/mol |

IUPAC Name |

(3S)-3-[(4-fluorophenyl)methyl]piperazin-2-one |

InChI |

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-10-11(15)14-6-5-13-10/h1-4,10,13H,5-7H2,(H,14,15)/t10-/m0/s1 |

InChI Key |

XQSPAQQCRGYRDS-JTQLQIEISA-N |

Isomeric SMILES |

C1CNC(=O)[C@@H](N1)CC2=CC=C(C=C2)F |

Canonical SMILES |

C1CNC(=O)C(N1)CC2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for S 3 4 Fluoro Benzyl Piperazin 2 One and Analogues

Established Synthetic Pathways for Piperazin-2-one (B30754) Derivatives

The construction of the piperazin-2-one core can be achieved through various established synthetic routes, which can be broadly categorized into conventional linear sequences and more modern convergent or divergent strategies.

Traditional methods for synthesizing piperazin-2-one derivatives often rely on linear, multistep sequences. A common and established approach utilizes amino acids or their derivatives as starting materials, leveraging the inherent chirality of these building blocks in what is known as a "chiral pool" synthesis. dicp.ac.cnnih.gov

A representative multistep synthesis might involve the following key steps:

Coupling: An N-protected amino acid, such as N-Boc-4-fluorophenylalanine, is coupled with a suitably protected ethylenediamine (B42938) derivative using standard peptide coupling reagents.

Cyclization: Following the coupling, the linear precursor undergoes an intramolecular cyclization to form the piperazin-2-one ring. This step often requires the removal of a protecting group to free an amine, which then attacks an activated carbonyl group to close the ring.

Deprotection: Finally, any remaining protecting groups on the piperazine (B1678402) nitrogens are removed to yield the target compound.

To improve efficiency and facilitate the creation of chemical libraries, convergent and divergent synthetic strategies have been developed.

Divergent Synthesis: Divergent strategies are particularly valuable for diversity-oriented synthesis. A common core intermediate is first synthesized and then subjected to various reactions with a range of different building blocks to produce a library of structurally related analogues. For instance, a common piperazin-2-one core can be functionalized at the N1 or N4 positions, or at the C5 and C6 positions, to generate diverse derivatives. A cascade, metal-promoted transformation using a chloro allenylamide, various primary amines, and aryl iodides allows for the formation of three bonds in a one-pot process, introducing two points of diversity suitable for combinatorial synthesis. researchgate.netthieme.de

Enantioselective Synthesis of (S)-3-(4-Fluoro-benzyl)-piperazin-2-one

Achieving high enantiopurity is critical for the biological application of chiral molecules. The enantioselective synthesis of this compound and its analogues is dominated by methods involving chiral auxiliaries and, more prominently, asymmetric catalysis.

The synthesis of chiral piperazin-2-ones in an asymmetric catalytic manner has historically been challenging. dicp.ac.cnrsc.org However, significant progress has been made, particularly using transition metal catalysis.

Chiral Auxiliaries: A classical approach to stereochemical control involves the temporary attachment of a chiral auxiliary to a substrate. sigmaaldrich.com This auxiliary directs the stereochemical outcome of a subsequent reaction, such as an alkylation, and is then cleaved to provide the enantiomerically enriched product. For example, chiral-auxiliary-promoted dynamic resolutions or alkylations have been used to prepare chiral piperazin-2-ones. dicp.ac.cn The use of (R)-(−)-phenylglycinol as a chiral auxiliary has been reported for the asymmetric synthesis of (R)-(+)-2-methylpiperazine via a protected 2-oxopiperazine intermediate. rsc.org

Asymmetric Catalysis: This is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): Stoltz and co-workers have developed an elegant palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones. rsc.orgcaltech.edunih.gov This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu The reaction utilizes a palladium catalyst with a chiral phosphinooxazoline (PHOX) ligand to achieve excellent yields and enantioselectivities. caltech.edu

Asymmetric Hydrogenation: Another powerful strategy is the asymmetric hydrogenation of unsaturated precursors like pyrazin-2-ols or unsaturated piperazin-2-ones. acs.org A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed that provides chiral piperazin-2-ones with high yields and enantiomeric excesses up to 90%. dicp.ac.cnrsc.orgrsc.org Similarly, iridium-catalyzed systems have also been successfully employed for this transformation. rsc.org

| Method | Catalyst/Ligand | Substrate Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Allylic Alkylation | [Pd₂(pmdba)₃] / (S)-t-Bu-PHOX | Differentially N-protected piperazin-2-ones | Good to Excellent | Good to Excellent | caltech.edu |

| Asymmetric Hydrogenation | Pd(OCOCF₃)₂ / (R)-TolBINAP | 5,6-disubstituted pyrazin-2-ols | High | 84–90% | dicp.ac.cn |

| Asymmetric Hydrogenation | Iridium Catalyst | Unsaturated piperazin-2-ones | Not specified | Good | rsc.org |

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. researchgate.net A notable one-pot sequence has been developed for the asymmetric synthesis of 3-aryl/alkyl piperazin-2-ones. acs.orgnih.gov

This sequence involves three steps:

Knoevenagel Condensation: An aldehyde (e.g., 4-fluorobenzaldehyde) reacts with (phenylsulfonyl)acetonitrile.

Asymmetric Epoxidation: The resulting alkene undergoes an asymmetric epoxidation.

Domino Ring-Opening Cyclization (DROC): The chiral epoxide intermediate reacts with a 1,2-ethylenediamine in a domino sequence to form the final piperazin-2-one product.

Crucially, the first two stereoselective steps are catalyzed by a single quinine-derived urea (B33335) organocatalyst. acs.orgresearchgate.net This method provides access to a range of 3-substituted piperazin-2-ones in high yields and with excellent enantioselectivity, often up to 99% ee. researchgate.netnih.gov

| Aldehyde (Ar-CHO) | Overall Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| 4-ClC₆H₄CHO | 85% | 96% | acs.orgnih.gov |

| 4-BrC₆H₄CHO | 90% | 95% | acs.orgnih.gov |

| 4-CNC₆H₄CHO | 83% | 96% | acs.orgnih.gov |

| 2-Naphthyl-CHO | 75% | 99% | acs.orgnih.gov |

The success of any asymmetric synthesis hinges on the ability to control the stereochemical outcome and maximize the enantiomeric excess (ee) of the desired product. This is typically achieved by systematically optimizing reaction conditions.

In the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, for example, several parameters were found to be critical for achieving high enantioselectivity. dicp.ac.cn

Chiral Ligand: The choice of the chiral ligand is paramount. A screening of various ligands revealed that (R)-TolBINAP provided the best results.

Solvent: The solvent system can significantly influence both reactivity and selectivity. A mixture of dichloromethane (B109758) (DCM) and benzene (B151609) was found to be optimal.

Additive: The addition of an acid, specifically p-toluenesulfonic acid monohydrate (TsOH·H₂O), was crucial for obtaining high ee. Without the acid, the enantioselectivity was poor.

Temperature and Pressure: These parameters were also optimized to balance reaction rate and selectivity, with 80 °C and 1000 psi of H₂ pressure being the established conditions. dicp.ac.cn

This systematic optimization allows for fine-tuning the reaction to produce the target chiral piperazin-2-one with the highest possible optical purity.

| Parameter Varied | Condition | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ligand | (R)-BINAP | >95% | 85% | dicp.ac.cn |

| Ligand | (R)-TolBINAP | >95% | 90% | dicp.ac.cn |

| Additive | None | >95% | 15% | dicp.ac.cn |

| Additive | TsOH·H₂O | >95% | 90% | dicp.ac.cn |

| Solvent | Toluene | >95% | 85% | dicp.ac.cn |

| Solvent | DCM/Benzene (1:1) | >95% | 90% | dicp.ac.cn |

Utilization of Precursors and Building Blocks

The construction of the piperazin-2-one core and its derivatives relies heavily on the selection of appropriate starting materials and intermediates. These building blocks provide the necessary carbon and nitrogen framework, and their reactivity dictates the synthetic routes employed.

1-(4-Fluorobenzyl)piperazine (B185958) is a critical intermediate in the synthesis of numerous piperazinone derivatives. sigmaaldrich.comncats.io Its role is primarily that of a nucleophile, providing the N-benzylated piperazine backbone. The synthesis of the target compound, 3-(4-Fluoro-benzyl)-piperazin-2-one, can conceptually begin with the reaction of piperazine and 4-fluorobenzyl chloride, which forms the 1-(4-fluorobenzyl)piperazine intermediate. evitachem.com

This intermediate can then undergo further reactions to form the piperazin-2-one ring. A common strategy involves the acylation of the secondary amine in the piperazine ring. For instance, reacting 1-(substituted-benzyl)piperazine with an acylating agent like chloroacetyl chloride yields an N-acylated intermediate. nih.gov Subsequent intramolecular cyclization would lead to the formation of the desired piperazin-2-one ring. This two-step approach, involving initial N-alkylation to form the benzylpiperazine intermediate followed by acylation and cyclization, is a fundamental strategy in building this class of compounds.

Coupling reactions are fundamental to the synthesis and derivatization of piperazinones, enabling the formation of key carbon-nitrogen and carbon-carbon bonds. These strategies are crucial for introducing diversity into the final molecules.

A prevalent method for forming the amide bond within the piperazinone ring or for adding substituents is through standard amide coupling reactions. This involves reacting a piperazine precursor, such as 1-(4-fluorobenzyl)piperazine, with a carboxylic acid or its activated form (e.g., an acyl chloride). unica.it Common coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed to facilitate the reaction between the amine and the carboxylic acid. unica.it

More advanced, metal-catalyzed cross-coupling reactions are also utilized, particularly for creating N-aryl piperazinones. Techniques such as the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction are standard methods for coupling aryl halides with the piperazine nitrogen. nih.govmdpi.com Furthermore, cascade reactions promoted by metal catalysts can be used to form multiple bonds in a single pot, providing an efficient route to complex piperazinones. researchgate.netthieme-connect.com Derivatization can also be achieved through nucleophilic substitution reactions using alkyl halides or through reductive amination. nih.govmdpi.com

Table 1: Key Coupling and Derivatization Reactions

| Reaction Type | Description | Typical Reagents | Reference |

|---|---|---|---|

| Amide Coupling | Formation of an amide bond, typically to form the piperazinone ring or add N-acyl substituents. | Carboxylic acids, Acyl chlorides, HBTU, DIC | unica.it |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an amine (piperazine) with an aryl halide to form an N-aryl bond. | Palladium catalyst, phosphine (B1218219) ligand, base | nih.govmdpi.com |

| Nucleophilic Substitution | Alkylation of a piperazine nitrogen using an alkyl halide. | Alkyl bromides or chlorides | mdpi.com |

| Reductive Amination | Formation of an N-alkyl bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. | Aldehyde/ketone, NaBH(OAc)3, NaBH4 | nih.govmdpi.com |

| Cascade Reactions | A sequence of intramolecular reactions, often metal-promoted, to rapidly build molecular complexity. | Palladium or other metal catalysts | researchgate.netthieme-connect.com |

Solid-Phase Synthetic Techniques for Library Generation

Solid-phase synthesis is a powerful technique for the rapid generation of chemical libraries of piperazinone analogues for high-throughput screening. acs.org This methodology involves attaching a starting material to a solid support, such as a polymer resin, and then carrying out a sequence of reactions. ebrary.net A key advantage is that excess reagents and by-products can be easily removed by washing the resin, simplifying purification. ebrary.net

Several solid-phase strategies have been developed for piperazinone synthesis. One approach involves the N-alkylation of an amino acid bound to a Wang resin, followed by coupling with various amines and subsequent cleavage from the resin, which also induces cyclization to form the piperazinone ring. acs.org Another method utilizes a disrupted Ugi condensation reaction on a solid support to create N-acyl aziridine (B145994) intermediates, which are then converted to piperazinones. acs.orgnih.gov These solid-phase methods are highly amenable to combinatorial chemistry, allowing for the creation of large, diverse libraries of piperazinone derivatives by systematically varying the building blocks used in the synthesis. acs.orgmedchem-ippas.euoup.com

Table 2: Principles of Solid-Phase Piperazinone Synthesis

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Solid Support | An insoluble polymer matrix (e.g., Wang resin, Rink Amide resin) to which the first building block is anchored. | Facilitates purification through simple filtration and washing. | acs.orgmedchem-ippas.eu |

| Traceless Linker | A chemical handle that connects the molecule to the resin and is designed to leave no trace on the final product after cleavage. | Ensures the final product is free of linker artifacts. | acs.org |

| Reaction Sequence | Stepwise addition of building blocks and chemical transformations on the resin-bound substrate. | Allows for the use of excess reagents to drive reactions to completion. | ebrary.net |

| Cleavage and Cyclization | The final step where the product is released from the solid support, often designed to occur concurrently with the ring-forming cyclization step. | Efficiently yields the final heterocyclic product in a single step. | acs.org |

| Library Generation | Use of "split-and-pool" or parallel synthesis techniques to create a large number of distinct compounds. | Enables rapid exploration of structure-activity relationships. | acs.orgebrary.net |

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of a synthesized compound like (S)-3-(4-Fluoro-benzyl)-piperazin-2-one. These techniques provide detailed information about the compound's atomic composition, connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. For this compound, this would include signals for the protons on the fluorobenzyl group's aromatic ring, the benzylic methylene (B1212753) (-CH₂) protons, and the protons of the piperazin-2-one (B30754) ring, including the chiral center and the two methylene groups. The coupling patterns (e.g., doublets, triplets, multiplets) and integration values would confirm the connectivity of these protons.

¹³C NMR: A carbon-13 NMR spectrum would display a single peak for each unique carbon atom. This would allow for the identification of the carbonyl carbon of the lactam, the carbons of the aromatic ring (showing splitting due to fluorine coupling), the benzylic carbon, and the three distinct carbons of the piperazine (B1678402) ring.

Representative Data Table (Hypothetical) Since no experimental data is available, the following table is a hypothetical representation of what might be expected. Actual chemical shifts (δ) would need to be determined experimentally.

| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |

| Assignment | δ (ppm) |

| Aromatic-H | 7.0 - 7.3 |

| NH (piperazine) | Broad |

| CH (chiral center) | Multiplet |

| Benzyl-CH₂ | Doublet of doublets |

| Piperazine-CH₂ | Multiplets |

| NH (amide) | Broad |

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H bonds in the piperazine ring and the amide, the C=O (amide) bond, C-N bonds, aromatic C=C bonds, and the C-F bond.

Key IR Absorptions (Hypothetical)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine & amide) | 3200 - 3400 |

| C-H Stretch (aromatic & aliphatic) | 2850 - 3100 |

| C=O Stretch (amide I) | 1650 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. The molecular formula for this compound is C₁₁H₁₃FN₂O, which corresponds to a monoisotopic mass of approximately 208.10 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique used to determine the purity of a compound. A sample is passed through a column packed with a stationary phase, and separation occurs based on the compound's interaction with the stationary and mobile phases. For a chiral compound like this compound, chiral HPLC would be necessary to determine its enantiomeric purity. The result is a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration, allowing for purity assessment (e.g., >98%).

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying components in a mixture. As the HPLC separates the compounds, the eluent flows into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of the target compound and any impurities by correlating retention time with the expected molecular weight.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of the compound's chemical formula by comparing experimentally determined percentages with theoretically calculated values. A close agreement between the found and calculated values serves as a crucial indicator of the sample's purity and confirms its elemental composition. mdpi.comresearchgate.net

For this compound, with the molecular formula C₁₁H₁₃FN₂O, the theoretical elemental percentages are calculated based on its molecular weight. The experimental values, obtained through combustion analysis, are then compared to these theoretical figures. A deviation of less than ±0.4% is generally considered acceptable proof of compositional integrity. mdpi.com

Below is a data table summarizing the theoretical elemental composition of the title compound.

| Element | Theoretical (%) |

|---|---|

| Carbon (C) | 63.45 |

| Hydrogen (H) | 6.29 |

| Nitrogen (N) | 13.45 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure. mdpi.com For chiral compounds like this compound, its application is particularly vital as it allows for the unambiguous determination of the absolute stereochemistry at the C3 chiral center.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved. researchgate.net The analysis not only confirms the connectivity of the atoms but also reveals the conformation of the piperazin-2-one ring, which typically adopts a chair or twisted-boat conformation. nih.gov By employing specific refinement techniques, the absolute configuration of the stereocenter can be definitively assigned as either (R) or (S), providing conclusive proof of the enantiomer's identity. mdpi.com

The crystallographic data obtained from such an analysis includes key parameters that define the crystal's unit cell and symmetry.

| Crystallographic Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₃FN₂O |

| Formula Weight | 208.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | 90 |

| β (°) | - |

| γ (°) | 90 |

| Volume (ų) | - |

| Z | - |

| Final R indices [I > 2σ(I)] | - |

Note: The values for unit cell dimensions and the final R index are representative placeholders, as specific experimental crystallographic data for this compound was not available in the searched literature. A chiral space group such as P2₁ is expected for an enantiomerically pure compound.

Chemical Reactivity and Derivatization Strategies of S 3 4 Fluoro Benzyl Piperazin 2 One

Functional Group Transformations and Modifications

The inherent functional groups of the (S)-3-(4-fluoro-benzyl)-piperazin-2-one core can be selectively modified to modulate its physicochemical and pharmacological properties. The most accessible site for transformation is the secondary amine at the N4 position, which readily undergoes reactions with various electrophiles.

Key transformations include:

N-Alkylation: The introduction of alkyl, aryl, or heterocyclic methyl groups at the N4 position is a common strategy. This can be achieved through nucleophilic substitution reactions with corresponding halides (e.g., alkyl halides) or via reductive amination with aldehydes and a reducing agent like sodium borohydride. evitachem.com

N-Acylation: The amine can be converted to an amide by reacting it with acyl chlorides or carboxylic acids (using coupling agents). This transformation introduces a hydrogen bond acceptor and can significantly alter the molecule's electronic properties and conformation.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. The resulting derivatives often exhibit increased metabolic stability and different biological activity profiles. researchgate.net

The amide functional group within the piperazinone ring is more stable and less reactive than the exocyclic amine. However, under forcing conditions, it can be reduced to the corresponding piperazine (B1678402) using strong reducing agents like lithium aluminum hydride. This transformation fundamentally alters the core scaffold from a piperazinone to a piperazine.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine |

| N-Acylation | Acyl chloride, Base (e.g., Et₃N), Solvent (e.g., DCM) | Tertiary Amide |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine) | Sulfonamide |

| Amide Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Piperazine (Ring Opening) |

Introduction of Diverse Substituents on the Piperazinone Ring

The introduction of a wide array of substituents onto the piperazinone ring is a cornerstone of diversification for this scaffold, primarily occurring at the N4 position. This strategic modification allows for the exploration of chemical space to enhance target affinity, selectivity, and pharmacokinetic properties. The piperazine scaffold is recognized as a privileged structure in drug discovery, and its derivatives are widely distributed in biologically active compounds. nih.gov

Substituents can range from simple alkyl chains to complex aromatic and heterocyclic systems. For example, the introduction of various aryl or heteroaryl groups can facilitate π-π stacking or hydrogen bonding interactions with biological targets. The choice of substituent is often guided by the specific therapeutic target. Structure-activity relationship studies have shown that introducing electron-withdrawing substituents, such as chloro- or fluoro- groups on a linked benzene (B151609) ring, can enhance biological activity. nih.gov

The synthesis of these derivatives typically involves standard N-alkylation or N-arylation reactions. For instance, coupling with substituted benzyl (B1604629) halides or heteroarylmethyl halides in the presence of a base is a common and effective method. More advanced cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with aryl halides, enabling the introduction of a broad spectrum of aromatic substituents under relatively mild conditions. evitachem.com

| Substituent Class | Example Substituent | Method of Introduction |

| Alkyl | Propyl, Cycloalkylmethyl | N-Alkylation with alkyl halides |

| Aryl | Phenyl, Naphthyl | Buchwald-Hartwig amination |

| Benzyl | 4-Methoxybenzyl, 3,4-Dichlorobenzyl | N-Alkylation with benzyl halides |

| Heterocyclic | Indole, Pyridine, Benzofuran (B130515) | Nucleophilic substitution with heterocyclic halides |

| Functionalized Chains | 2-(Phenylethyl), Carbamoylmethyl | N-Alkylation with functionalized halides |

Regioselective and Chemoselective Reactions

The structure of this compound contains multiple reactive sites, making regioselectivity and chemoselectivity critical considerations during its derivatization. The molecule possesses two distinct nitrogen atoms: N1 (an amide nitrogen) and N4 (a secondary amine nitrogen).

Regioselectivity: The N4 nitrogen is significantly more nucleophilic and basic than the N1 amide nitrogen. The lone pair of electrons on the N1 nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it much less reactive towards electrophiles. Consequently, reactions such as alkylation, acylation, and sulfonylation occur with high regioselectivity at the N4 position. This inherent difference in reactivity allows for the predictable and controlled functionalization of the exocyclic amine without the need for protecting groups on the amide nitrogen.

Chemoselectivity: Chemoselectivity becomes important when multiple functional groups could potentially react with a given reagent. For example, in the presence of a strong reducing agent, both the amide carbonyl and potentially the aromatic ring could be reduced. However, by selecting milder, more specific reagents, one functional group can be targeted over another. For instance, catalytic hydrogenation might reduce an introduced nitro-group substituent on a phenyl ring attached at N4 without affecting the piperazinone core or the fluoro-substituent on the benzyl group. Similarly, selective hydrolysis of an ester group on a substituent at N4 can be achieved without cleaving the more robust amide bond within the piperazinone ring.

Synthesis of Hybrid Scaffolds Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with a potentially enhanced or synergistic biological profile. The this compound moiety is an attractive building block for creating such hybrid scaffolds. Its piperazinone core can act as a versatile linker or a pharmacophore itself, while the N4 position provides a convenient attachment point for other biologically active molecules.

This approach has been used to develop novel compounds for various therapeutic areas. For instance, the piperazine core has been hybridized with benzofuran and imidazole (B134444) scaffolds to create potent anticancer agents. nih.govnih.gov In another example, a piperazine-containing structure was linked to a phthalazinone moiety to produce inhibitors of poly(ADP-ribose) polymerase (PARP), which are used in cancer therapy. pharmaffiliates.com The goal of creating these hybrids is often to target multiple biological pathways simultaneously or to improve the drug-like properties of the parent molecules.

The synthesis of these hybrid molecules typically involves a multi-step sequence where the this compound core is first synthesized and then coupled to the second pharmacophore via a suitable linker. The linkage can be an amide, ether, amine, or a simple alkyl chain, formed through standard synthetic transformations at the N4 position.

| Linked Scaffold | Type of Linkage | Potential Biological Target |

| Phthalazinone | Carbonyl-benzyl | PARP-1/PARP-2 inhibitors pharmaffiliates.com |

| Benzofuran | Amide | Anticancer agents nih.gov |

| Imidazole | Alkyl | Anticancer agents nih.gov |

| Berberine (Natural Product) | Alkyl | Antitumor agents nih.gov |

Preclinical Pharmacological and Biological Activity Profiling in Vitro and Ex Vivo Studies

Evaluation of Antimicrobial Properties

Based on the available scientific literature, specific studies detailing the in vitro antibacterial activity of (S)-3-(4-Fluoro-benzyl)-piperazin-2-one against various bacterial strains could not be identified. While the broader class of piperazine (B1678402) derivatives has been investigated for potential antimicrobial properties, dedicated research assessing this particular compound's efficacy, including measurements of Minimum Inhibitory Concentration (MIC) or zones of inhibition against common pathogens, is not present in the reviewed sources.

In the reviewed literature, specific data from in vitro antifungal activity assessments for this compound is not available. Studies focusing on the efficacy of this compound against fungal pathogens such as Candida albicans or Aspergillus niger have not been reported in the searched scientific databases. Therefore, its potential as an antifungal agent remains uncharacterized.

In Vitro Anticancer Activity on Cell Lines and Cellular Viability Studies

Detailed investigations into the in vitro anticancer activity of this compound on specific cancer cell lines are not described in the available scientific literature. Consequently, data regarding its cytotoxic effects, IC50 values against cell lines (e.g., HeLa, MCF-7, A549), or its impact on cellular viability and proliferation mechanisms have not been documented.

Enzyme Inhibition Studies

The 4-fluorobenzylpiperazine moiety, a key structural feature of this compound, has been identified as an important pharmacophore for the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Research into structurally related compounds has provided insights into their potential as tyrosinase inhibitors.

One study focused on a series of compounds featuring the 4-fluorobenzylpiperazine scaffold and evaluated their inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). Within this series, the compound [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, designated as compound 26 , emerged as a particularly potent competitive inhibitor. This compound demonstrated an IC50 value of 0.18 µM, showing significantly higher potency—approximately 100-fold more active—than the standard reference inhibitor, kojic acid, which has an IC50 of 17.76 µM. Further investigation showed that compound 26 also exerted an antimelanogenic effect in B16F10 melanoma cells without showing cytotoxicity.

Docking analyses suggested a binding mode for these types of compounds within the active site of both Agaricus bisporus tyrosinase and a modeled human tyrosinase. While these findings are for a structurally related but different molecule, they highlight the potential of the 4-fluorobenzylpiperazine core for tyrosinase inhibition. Specific kinetic data and IC50 values for this compound itself are not provided in these studies.

Table 1: Tyrosinase Inhibitory Activity of a Structurally Related Compound

| Compound | Structure | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Notes |

|---|---|---|---|---|---|---|

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | Piperazin-1-yl derivative | Agaricus bisporus Tyrosinase (AbTYR) | 0.18 | Kojic Acid | 17.76 | Competitive inhibitor; ~100-fold more active than kojic acid. |

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound as a cholinesterase inhibitor. Studies assessing its inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which are key enzymes in the cholinergic system, have not been found. Therefore, its potential to act as a cholinesterase inhibitor is currently unknown.

Other Relevant Enzyme Target Modulations (e.g., Oxidoreductases, Carbonic Anhydrases)

The piperazine scaffold is a key structural motif in the design of various enzyme inhibitors. While direct studies on this compound's interaction with oxidoreductases are not extensively documented in the available literature, significant research has been conducted on the interaction of piperazine-containing molecules with carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in numerous physiological processes. mdpi.comunifi.it

Research into 2-benzylpiperazine (B1268327) derivatives has led to the development of potent inhibitors for several human (h) CA isoforms. nih.gov Two series of these compounds, featuring a sulfamoylbenzamide group as a zinc-binding moiety on one nitrogen of the piperazine ring, demonstrated inhibition constants (Ki) in the low-to-medium nanomolar range against hCA I, hCA II, hCA IV, and hCA IX. nih.gov The binding mode of these inhibitors has been confirmed through X-ray crystallography and molecular modeling. nih.gov Furthermore, studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides have identified compounds with satisfactory selectivity towards the brain-associated CA VII isoform over CA I and II, with Ki values in the subnanomolar range. unifi.it Given that the core structure of this compound contains a benzyl-piperazine moiety, it is plausible that it could serve as a scaffold for the development of novel CA inhibitors, although its intrinsic activity against these enzymes requires empirical validation.

Receptor Binding and Ligand Affinity Profiling

Sigma (σ) receptors, comprising at least two subtypes (σ₁ and σ₂), are intracellular proteins involved in modulating various neurotransmitter systems and cellular functions. nih.gov They are recognized as important targets for therapeutic agents aimed at treating central nervous system (CNS) disorders. nih.govsigmaaldrich.com The piperazine scaffold is a common feature in many potent and selective sigma receptor ligands.

Studies have shown that various benzylpiperazine and related derivatives exhibit high affinity for sigma receptors. For instance, a series of benzylpiperazinyl derivatives were designed and synthesized, with some compounds showing high affinity for the σ₁ receptor (Ki σ₁ = 1.6 nM) and significant selectivity over the σ₂ receptor. nih.gov The affinity of these compounds is influenced by the substituents on both the benzyl (B1604629) and piperazine rings. While direct binding data for this compound is not available, the presence of the 4-fluorobenzyl group attached to the piperazine ring is a structural feature found in other compounds with notable sigma receptor affinity. nih.govmdpi.com For example, the antipsychotic agent BMY 14802, α-(4-Fluorophenyl)-4-(5-fluoro-2-pyridinyl)-1-piperazinebutanol, is known to bind to sigma receptors. sigmaaldrich.com This suggests that this compound may possess an affinity for sigma receptors, a hypothesis that warrants further investigation through radioligand binding assays.

The dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT) are critical regulators of neurotransmission and primary targets for psychostimulants and antidepressants. The piperazine and related piperidine (B6355638) scaffolds are central to many DAT and SERT inhibitors.

Extensive structure-activity relationship (SAR) studies have been conducted on piperazine and piperidine derivatives. For example, analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine have been identified with high affinity for DAT and significant selectivity over both SERT and the norepinephrine (B1679862) transporter (NET). nih.gov The presence of an electron-withdrawing group, such as fluorine, on the N-benzyl ring was found to be beneficial for DAT binding. nih.gov Similarly, other series of piperazine analogues have demonstrated high affinity (Ki = 4.3–51 nM) and selectivity for DAT. nih.gov In the context of SERT, certain 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have shown high binding affinity, with Ki values ranging from 2 to 400 nM. nih.gov

The structural elements of this compound, specifically the 4-fluorobenzyl group linked to a piperazine core, are consistent with features known to confer affinity for monoamine transporters. The table below summarizes the binding affinities of several representative piperazine derivatives for DAT and SERT, illustrating the potential binding profile for structurally related compounds.

| Compound | DAT Ki (nM) | SERT Ki (nM) | Reference |

|---|---|---|---|

| Analogue of JJC 2-010 | 4.3 - 51 | >1000 | nih.gov |

| Compound 19 (bis(4'-fluorophenyl)amine analogue) | 8.5 | ~800 | researchgate.net |

| GBR 12909 | 34 | Not specified | nih.gov |

| Piperidinic Compound 1 | Not specified | 2 - 400 | nih.gov |

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs. unimi.it The arylpiperazine moiety is a well-established pharmacophore for a variety of GPCRs, particularly serotonin receptors like the 5-HT₁A subtype. mdpi.com The development of selective 5-HT₁A receptor ligands often incorporates a 4-alkyl-1-arylpiperazine scaffold. mdpi.com

While the specific interaction of this compound with GPCRs has not been detailed, its structural components suggest a potential for such interactions. For example, the orphan GPCR, GPR52, which is highly expressed in the brain, has emerged as a therapeutic target for CNS disorders, and novel agonists with benzylpyridinyl and benzamide (B126) structures have been developed. nih.govnih.gov Given the versatility of the benzylpiperazine scaffold, it is conceivable that this compound or its derivatives could exhibit modulatory activity at various GPCRs. Comprehensive receptor screening panels would be necessary to elucidate its specific GPCR binding profile.

Antimalarial Activity Assessments

The search for new and effective antimalarial agents is a global health priority, and piperazine-containing compounds have been investigated as a promising chemical class. nih.govresearchgate.net Several studies have synthesized and evaluated piperazine derivatives for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

SAR studies have revealed that the presence of a fluorine atom can be crucial for antiplasmodial activity. nih.gov In one study, piperazine derivatives were evaluated against the chloroquine-resistant (FCR-3) strain of P. falciparum. Five compounds from an aryl-alcohol series were found to inhibit 50% of parasite growth at concentrations of 10 µM or less. nih.gov The most active compound in that series, which contained a 4-fluoronaphthyl group, had an IC₅₀ of 0.5 µM. nih.gov Although in vivo efficacy was limited, computational studies suggested that the compound could bind to the active site of the Plasmodium enzyme plasmepsin II. nih.gov Other research on 1,2,4-triazolo[4,3-a]pyrazines, which are believed to target the P. falciparum ATP4ase (PfATP4), has also shown promise, with some amine-substituted derivatives displaying IC₅₀ values in the micromolar range. beilstein-journals.org The inclusion of a 4-fluorobenzyl group in the structure of this compound makes it a candidate for antimalarial screening, as this feature aligns with structural motifs known to contribute to antiplasmodial activity.

| Compound Series | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Aryl-alcohol piperazines | P. falciparum (FCR-3) | ≤10 µM | nih.gov |

| 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol | P. falciparum (FCR-3) | 0.5 µM | nih.gov |

| Tertiary alkylamine triazolopyrazines | P. falciparum (3D7) | 9.90 - 23.30 µM | beilstein-journals.org |

Investigation of Neurobiological Target Interactions (e.g., NMDA Receptors)

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a pivotal role in synaptic plasticity, learning, and memory. frontiersin.org Their dysfunction is implicated in a variety of neurological and psychiatric disorders. nih.gov The modulation of NMDA receptors is a key area of neuropharmacological research.

There is evidence linking sigma receptors, for which piperazine derivatives often show affinity, to the modulation of NMDA receptor function. sigmaaldrich.com Specifically, σ₁ receptors have been shown to modulate NMDA-type glutamate receptor electrophysiology. sigmaaldrich.com Furthermore, certain benzylpiperidine derivatives have been developed as subtype-selective NMDA receptor antagonists. For instance, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine was identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov This suggests that the benzyl-piperazine/piperidine scaffold can be tailored to interact with specific NMDA receptor subtypes. While direct evidence of this compound interacting with NMDA receptors is lacking, its structural similarity to known NMDA receptor modulators and its potential affinity for sigma receptors suggest that such an interaction is a plausible area for future investigation.

Based on a comprehensive search of publicly available scientific literature, there are no specific in vitro or ex vivo studies detailing the Poly(ADP-ribose) Polymerase (PARP) inhibitory activity of the compound This compound .

While research exists for structurally related molecules containing piperazine or fluorobenzyl moieties that demonstrate PARP inhibition, the direct preclinical pharmacological and biological activity profiling for "this compound" in the context of PARP inhibition is not documented in the available resources. Therefore, no data tables or detailed research findings for this specific compound can be provided as requested.

Structure Activity Relationship Sar Studies of S 3 4 Fluoro Benzyl Piperazin 2 One Derivatives

Impact of Substituent Variation on Biological Activity

Substitutions on the aromatic ring of the 4-fluoro-benzyl group can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Research on related compounds has shown that the nature and position of substituents on a benzyl (B1604629) ring attached to a piperazine (B1678402) moiety can have a profound impact on activity.

For instance, in a series of tyrosinase inhibitors featuring a 4-fluorobenzylpiperazine core, the introduction of various substituents on a second benzoyl ring provided critical SAR data. unica.it The 4-fluoro-benzyl moiety itself was identified as a key pharmacophoric feature for potent inhibition. unica.it Docking studies of these compounds suggested that the fluorine atom can form crucial halogen bonding interactions with key residues in the enzyme's active site, highlighting the importance of this specific halogenation. unica.it

The following table illustrates the effect of different substituents on the benzoyl ring of [4-(4-fluorobenzyl)piperazin-1-yl]-(phenyl)methanone derivatives on tyrosinase inhibitory activity.

| Compound | R1 | R2 | R3 | IC₅₀ (μM) |

| 1 | H | H | H | 4.28 |

| 2 | 2-NO₂ | H | H | 8.31 |

| 3 | 4-NO₂ | H | H | 1.71 |

| 4 | 2-NO₂ | 3-Cl | H | 0.18 |

| 5 | 2-NO₂ | 5-Cl | H | 2.01 |

| 6 | 4-OMe | H | H | 19.63 |

| 7 | 4-Br | H | H | 7.66 |

The data indicates that electron-withdrawing groups, such as a nitro group, can enhance activity, particularly at the para-position (Compound 3). unica.it A combination of a nitro group at the 2-position and a chloro group at the 3-position resulted in the most potent compound in the series (Compound 4), demonstrating a synergistic effect of dual substitution. unica.it Conversely, an electron-donating group like methoxy (B1213986) at the para-position (Compound 6) led to a significant decrease in activity. unica.it These findings suggest that for (S)-3-(4-fluoro-benzyl)-piperazin-2-one derivatives, modifications to the electronics of the benzyl ring are a key area for optimization. Moving the fluorine to the ortho or meta positions, or introducing other halogens, would likely have a significant and predictable impact on biological activity.

The piperazinone ring is a core structural component, and modifications to this heterocycle can influence the compound's conformation, polarity, and ability to form hydrogen bonds. The nitrogen atoms of the piperazine ring are particularly important for their potential to be protonated at physiological pH, which can affect solubility and interactions with biological targets. researchgate.net

In many biologically active molecules, a piperazine or piperazinone ring acts as a linker or scaffold connecting two or more pharmacophoric groups. The length, rigidity, and chemical nature of this linker region are critical for orienting the interacting moieties correctly within a binding site.

In a series of dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists, the length of an alkyl chain connecting a piperazine ring to another part of the molecule was shown to influence receptor affinity. mdpi.com

The following table shows the effect of linker length on the binding affinity (Ki) of a series of piperazine derivatives at the histamine H3 receptor.

| Compound | Linker Length (n) | hH₃R Ki (nM) |

| 8 | 2 | 16.0 |

| 9 | 3 | 37.8 |

| 10 | 4 | 397 |

As the length of the alkyl linker increased from two to four methylene (B1212753) units, the affinity for the H3 receptor decreased significantly. mdpi.com This demonstrates that an optimal linker length is crucial for maintaining potent biological activity. For this compound, while the benzyl group is directly attached to the piperazinone ring, this principle would apply to derivatives where a linker is introduced, for example, at one of the nitrogen atoms to connect to another functional group. The flexibility and length of such a linker would need to be carefully optimized.

Conformational Analysis and its Influence on Activity

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity, as it dictates how well the molecule can fit into and interact with its biological target. For cyclic structures like the piperazinone ring, substituents can adopt different spatial orientations, such as axial or equatorial positions.

A conformational study of 2-substituted piperazines revealed a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation was found to place key nitrogen atoms in a specific spatial arrangement that mimics the binding of other known ligands to their receptor. nih.gov For ether-linked compounds, the axial conformation was further stabilized by an intramolecular hydrogen bond. nih.gov

Bioisosteric Replacement Strategies

Bioisosteric replacement is a strategy in medicinal chemistry used to replace a functional group or a whole scaffold with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing toxicity. nih.gov The piperazine ring is a common target for bioisosteric replacement. enamine.netenamine.net

Several bioisosteres for the piperazine ring have been explored. For example, replacing a piperazine ring with a spirodiamine was shown to beneficially affect activity and reduce the cytotoxicity of the parent compound in one instance. enamine.netenamine.net In another study, replacing the piperazine moiety in a series of σ2 receptor ligands with various di-azaspiroalkanes, bridged diamines, or a homopiperazine (B121016) ring led to significant changes in receptor affinity and selectivity. mdpi.com For example, the homopiperazine analog showed the highest affinity for the σ2 receptor, while other replacements led to a reduction in affinity. mdpi.com

For this compound, the piperazin-2-one (B30754) ring could potentially be replaced with other cyclic lactams or different heterocyclic systems to explore new chemical space and potentially improve its properties. For instance, replacing it with a piperidin-2-one (a valerolactam) or a morpholin-3-one (B89469) could alter the hydrogen bonding capacity and polarity of the molecule, which in turn could affect its biological activity and pharmacokinetic properties. The choice of a suitable bioisostere would depend on the specific biological target and the desired property improvements.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of newly designed compounds and to gain insight into the structural features that are important for activity.

Both 2D- and 3D-QSAR methods have been successfully applied to series of piperazine-containing compounds. nih.govmdpi.commdpi.com 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods correlate the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. nih.gov

For example, a 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effect. nih.gov In another study on mTORC1 inhibitors, a QSAR model revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, molar refractivity, and topological polar surface area were significantly correlated with the inhibitory activity of piperazine derivatives. mdpi.com

A QSAR model for derivatives of this compound could be developed by synthesizing a library of analogues with systematic variations in their structure and measuring their biological activity. The resulting model would provide a quantitative understanding of the SAR and guide the design of more potent compounds. The contour maps generated from CoMFA and CoMSIA studies would highlight regions around the molecule where, for example, bulky groups are favored or disfavored, or where positive or negative electrostatic potential is beneficial for activity.

Development of Pharmacophore Models

The development of pharmacophore models has been a important tool in the discovery and optimization of derivatives of this compound, particularly in the context of their activity as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. These models identify the key chemical features necessary for biological activity, providing a blueprint for the design of novel and more potent compounds.

A three-dimensional pharmacophore model for DPP-IV inhibitors was generated using a training set of 22 inhibitors. The most predictive model consisted of key chemical features that mapped well within the active site of the DPP-IV enzyme. nih.gov This model demonstrated a high correlation between the predicted and experimental activities of both a training set and a test set of compounds, indicating its strong predictive power. nih.govnih.gov The essential features of such pharmacophore models typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These features are crucial for the interaction of the inhibitor with the key amino acid residues in the active site of the DPP-IV enzyme.

For instance, a successful pharmacophore model, designated as Hypo1, was developed with a high cost difference (352.03), a low root mean squared deviation (RMSD) of 2.234, and a strong correlation coefficient of 0.925. nih.gov This model was subsequently used for virtual screening of compound databases, leading to the identification of novel potential DPP-IV inhibitors. nih.gov The fit value of a compound within the pharmacophore model indicates how well its chemical features overlap with the model's features. nih.gov

Another study focused on developing pharmacophore models based on known DPP-IV inhibitors like alogliptin, sitagliptin, and linagliptin (B1675411) to screen for new potential inhibitors. mdpi.com This highlights the utility of existing drug structures in creating models to find novel scaffolds. Furthermore, research into bioactive peptides as DPP-IV inhibitors has also utilized pharmacophore-based virtual screening. One such study identified a best pharmacophore model with five features: three pi interactions, one hydrogen bond donor, and one hydrogen bond acceptor. fip.org

The piperazine ring, a core component of this compound, is a frequently utilized scaffold in medicinal chemistry due to its favorable properties. nih.govbenthamdirect.com The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and allow for the introduction of various substituents to modulate the compound's pharmacokinetic and pharmacodynamic properties. nih.gov In the context of DPP-IV inhibition, the piperazine moiety can position other functional groups for optimal interaction with the enzyme's active site.

The development of these pharmacophore models provides valuable insights into the structure-activity relationships of piperazin-2-one derivatives. By understanding the key molecular interactions required for potent inhibitory activity, medicinal chemists can rationally design new compounds with improved efficacy. The use of computational tools such as 3D-QSAR and pharmacophore modeling has become an integral part of the drug discovery process for this class of compounds. scitechjournals.com

The following table summarizes the key features of a representative pharmacophore model for DPP-IV inhibitors, which would be relevant for the design of derivatives of this compound.

| Pharmacophore Feature | Corresponding Structural Element in this compound Derivatives | Importance for DPP-IV Inhibition |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the piperazin-2-one ring; Nitrogen atoms of the piperazine ring | Interaction with key amino acid residues in the S1 subsite of the DPP-IV active site. |

| Hydrogen Bond Donor | N-H group of the piperazine ring | Forms crucial hydrogen bonds with the enzyme's backbone. |

| Aromatic/Hydrophobic Group | 4-Fluoro-benzyl group | Occupies the hydrophobic S1 pocket of the DPP-IV enzyme, contributing to binding affinity. |

| Additional Hydrophobic/Substituted Groups | Modifications on the piperazine ring or benzyl group | Can interact with other subsites (S2) of the enzyme to enhance potency and selectivity. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in drug design for forecasting the binding mode and affinity of a ligand, such as (S)-3-(4-Fluoro-benzyl)-piperazin-2-one, to a biological target, typically a protein or enzyme. connectjournals.com

Prediction of Binding Modes and Affinities

Docking simulations for piperazine (B1678402) and piperazinone derivatives have been successfully employed to understand their interaction with various biological targets, including receptors and enzymes. connectjournals.comnih.gov For a compound like this compound, docking studies would predict how the molecule fits into the active site of a target protein. The simulation calculates a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower binding energy generally indicates a more stable and potentially more potent interaction.

The key structural features of this compound that influence its binding mode include the piperazin-2-one (B30754) core, the chiral center at the 3-position, and the 4-fluorobenzyl substituent. The piperazinone ring can act as a scaffold, positioning the benzyl (B1604629) group to interact with specific pockets within the receptor's binding site. The fluorine atom on the benzyl ring can significantly influence binding affinity through various interactions, including hydrophobic and electrostatic interactions, and potentially halogen bonding.

| Interaction Type | Potential Contribution of this compound |

| Hydrogen Bonding | The amide group (N-H) and carbonyl group (C=O) of the piperazin-2-one ring are potential hydrogen bond donors and acceptors, respectively. |

| Hydrophobic Interactions | The benzyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding site. |

| π-π Stacking | The aromatic 4-fluorophenyl ring can stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). |

| Halogen Bonding | The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen on the protein. |

| Van der Waals Forces | General attractive forces between the ligand and the protein contribute to the overall binding affinity. |

Identification of Key Interacting Residues

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's active site that form key interactions with the ligand. nih.gov For instance, in studies of similar piperazine-based compounds targeting the sigma-1 (σ1) receptor, key interactions often involve hydrogen bonds and salt bridges with acidic residues like Aspartate (Asp) and Glutamate (B1630785) (Glu), as well as π–cation interactions with aromatic residues like Phenylalanine (Phe). nih.gov

For this compound, docking would likely reveal interactions where the amide proton of the piperazinone ring donates a hydrogen bond to an acceptor residue, while the carbonyl oxygen accepts a hydrogen bond. The 4-fluorobenzyl group would be predicted to occupy a hydrophobic pocket, with the fluorine atom potentially forming specific contacts that enhance binding selectivity and affinity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand and the protein, and refine the understanding of the binding interactions. rsc.orgnih.gov

For the this compound-protein complex predicted by docking, an MD simulation would be run for a specific duration (e.g., 50-100 nanoseconds) to observe its behavior in a simulated physiological environment. nih.gov Analysis of the simulation trajectory can confirm whether the key interactions identified in docking are maintained over time, thus validating the stability of the binding mode.

Conformational analysis of the piperazine ring is also a key aspect. The piperazine ring typically adopts a thermodynamically favored chair conformation. nih.gov However, interactions within a constrained binding site or substitutions on the ring can lead to other conformations, such as a twist-boat. semanticscholar.org MD simulations can reveal the preferred conformation of the piperazin-2-one ring when bound to its target and analyze the flexibility of the 4-fluorobenzyl side chain, providing a more complete picture of the dynamic nature of the ligand-receptor interaction.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and intrinsic properties of a molecule. bohrium.comresearchgate.net

Density Functional Theory (DFT) for Electronic Properties

DFT calculations are used to determine the optimized geometry of this compound and to compute its electronic properties. mdpi.comrsc.org These properties include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment.

The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the fluorine atom, indicating these are sites susceptible to electrophilic attack or favorable for hydrogen/halogen bonding. Positive potential would be expected around the amide N-H group, highlighting its role as a hydrogen bond donor. These electronic insights complement the interaction patterns predicted by molecular docking.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comirjweb.com DFT calculations can accurately predict the energies of these orbitals and the resulting energy gap for this compound. This information helps in understanding the molecule's kinetic stability and its potential to participate in charge-transfer interactions within a biological system. irjweb.com For piperazine derivatives, the HOMO is often localized on the nitrogen-rich heterocyclic ring, while the LUMO may be distributed over substituent groups. researchgate.net

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO) | A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution; hard molecules have a large HOMO-LUMO gap. mdpi.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique extensively used in drug discovery to search large libraries of small molecules in silico to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. cambridgemedchemconsulting.comcambridgemedchemconsulting.com This process is a cost-effective alternative to high-throughput screening (HTS), allowing researchers to narrow down a vast chemical space to a manageable number of promising candidates for further experimental evaluation. cambridgemedchemconsulting.com For compounds like this compound, which belongs to the pharmacologically significant piperazine class, virtual screening methodologies are instrumental in its identification as a "hit" compound against various biological targets. nih.gov

The process begins with the creation of a large, diverse library of chemical compounds in a digital format. These libraries can be screened against a 3D model of a biological target. The primary strategies employed in virtual screening are either ligand-based or structure-based. Ligand-based methods utilize the knowledge of known active molecules to identify others with similar properties, often through pharmacophore modeling. nih.gov Structure-based virtual screening relies on the three-dimensional structure of the target protein, using docking simulations to predict how well a given molecule fits into the binding site. mdpi.com

The results of a virtual screening campaign provide a rank-ordering of compounds based on scoring functions that estimate the binding affinity. cambridgemedchemconsulting.comcambridgemedchemconsulting.com From this ranked list, a selection of top-scoring compounds, potentially including piperazinone derivatives, is chosen for acquisition and biological testing to confirm the computational predictions.

Table 1: Virtual Screening Methodologies

| Methodology | Description | Application in Piperazine Derivative Discovery |

|---|---|---|

| Structure-Based Virtual Screening (SBVS) | Utilizes the 3D structure of the biological target. Compounds from a library are "docked" into the target's active site, and their binding affinity is scored. | To identify piperazine-based compounds with potential affinity for targets like sigma receptors or tyrosinase by predicting their binding mode and energy. nih.govunica.it |

| Ligand-Based Virtual Screening (LBVS) | Employs knowledge of known active ligands for a target. A pharmacophore model is generated based on the common chemical features of these ligands. | To screen for novel piperazine derivatives that share key pharmacophoric features with known inhibitors of a specific enzyme or receptor. nih.gov |

| Pharmacophore Modeling | A type of LBVS that defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. | Used to identify new chemical scaffolds, such as the this compound backbone, that fit a pre-defined model for a particular target. nih.gov |

In Silico Prediction of Biological Activity

Following hit identification, in silico methods are further employed to predict the specific biological activities and potential therapeutic applications of a compound. These computational studies can provide deep insights into the mechanism of action at a molecular level. For piperazine and its derivatives, these predictions are crucial due to their wide spectrum of reported biological activities, including anti-proliferative and central nervous system effects. nih.govnih.gov

Molecular docking is a primary tool for predicting biological activity. researchgate.net This technique simulates the interaction between a small molecule (ligand), such as this compound, and a macromolecule (receptor). ugm.ac.id By analyzing the docking pose and calculating the binding energy, researchers can hypothesize the compound's potential to inhibit an enzyme or modulate a receptor's function. connectjournals.com For instance, docking studies on compounds with a 4-fluorobenzylpiperazine moiety have suggested a binding mode into the active site of tyrosinase, indicating potential as inhibitors for treating hyperpigmentation disorders. unica.it Similarly, computational studies on related piperazine compounds have revealed interactions with crucial amino acid residues in sigma receptors, suggesting a role in modulating neurological pathways. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models are another in silico approach. These models correlate variations in the chemical structure of compounds with changes in their biological activity, allowing for the prediction of activity for new compounds based on their molecular descriptors. nih.gov

Table 2: In Silico Predictions for Piperazine Derivatives

| Predicted Biological Activity | Computational Method | Key Findings |

|---|---|---|

| Tyrosinase Inhibition | Molecular Docking | The 4-fluorobenzylpiperazine moiety is identified as a key pharmacophoric feature for competitive inhibition of tyrosinase, suggesting antimelanogenic effects. unica.it |

| Sigma-1 (σ1) Receptor Affinity | Molecular Docking, Molecular Dynamics | Piperazine derivatives are predicted to bind to the σ1 receptor, a protein involved in various CNS diseases. Simulations can reveal crucial amino acid interactions. nih.govnih.gov |

| Anticancer Activity | Molecular Docking, QSAR | In silico studies on various piperazine derivatives predict anti-proliferative activity against cancer cell lines by targeting proteins like topoisomerase II or cyclin-dependent kinases. nih.govnih.govresearchgate.net |

Emerging Research Directions and Potential Applications Non Clinical

Development of Chemical Probes for Biological Systems

The development of chemical probes is essential for understanding complex biological systems. These molecular tools enable researchers to study the function and distribution of specific proteins and receptors. The piperazine (B1678402) scaffold is well-suited for creating such probes, particularly for positron emission tomography (PET) imaging.

A notable example is a piperazine derivative, [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, which was developed as a PET probe for imaging the sigma-1 (σ1) receptor. nih.gov The σ1 receptor is implicated in a variety of central nervous system (CNS) diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov The successful radiolabeling of this fluorinated benzylpiperazine derivative demonstrates the potential for compounds like (S)-3-(4-fluoro-benzyl)-piperazin-2-one to be modified into high-affinity, selective probes for in vivo imaging. nih.gov Such probes would be invaluable for elucidating the role of their target receptors in disease pathogenesis and for the development of new therapeutics. nih.gov Collaborative open-science efforts are underway to identify and disseminate chemical probes for novel drug discovery targets, highlighting the importance of this research area. bayer.com

Design of Novel Scaffolds with Enhanced Target Selectivity

Achieving target selectivity is a primary goal in drug discovery to maximize therapeutic effects while minimizing off-target side effects. The piperazine and piperazin-2-one (B30754) structures serve as versatile scaffolds that can be chemically modified to create compounds with high selectivity for specific biological targets. researchgate.netresearchgate.net

Researchers have successfully designed novel compounds based on these core structures for a range of targets. For instance, by employing a hybridization strategy, benzofuran (B130515) and piperazine moieties were combined to create potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov In another study, benzylpiperazine derivatives were designed that showed high selectivity for the anti-apoptotic protein Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov This selectivity is crucial because different cancers may overexpress different anti-apoptotic proteins, and selective inhibitors could offer more targeted and effective treatments. nih.gov These examples underscore the adaptability of the piperazine scaffold for developing new therapeutic agents with improved target specificity. nih.govnih.gov

| Scaffold/Derivative Class | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Benzylpiperazine derivatives | Mcl-1 (anti-apoptotic protein) | Cancer | nih.gov |

| Benzofuran-piperazine hybrids | CDK2 (cell cycle kinase) | Cancer | nih.gov |

| 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives | VEGFR-2-TK (tyrosine kinase) | Cancer | researchgate.net |

| 1-(2-pyrimidin-2-yl)piperazine derivatives | Monoamine Oxidase A (MAO-A) | Depression | nih.gov |

Advances in Asymmetric Synthetic Methodologies

The biological activity of chiral molecules like this compound is often dependent on their specific three-dimensional arrangement, or stereochemistry. Therefore, the ability to synthesize a single enantiomer (the '(S)' form in this case) is critically important. Significant progress has been made in asymmetric synthesis, which allows for the selective production of one enantiomer over the other.

Several advanced catalytic methods have been developed for the synthesis of chiral piperazin-2-ones. These include:

Palladium-catalyzed asymmetric allylic alkylation , which has been used to create chiral piperazin-2-ones with high enantiomeric excess. rsc.org

Iridium-catalyzed and Palladium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-one precursors, providing a direct route to enantiomerically enriched products. dicp.ac.cnacs.org

One-pot domino reactions , such as a sequence involving Knoevenagel condensation, asymmetric epoxidation, and ring-opening cyclization, which can generate 3-aryl piperazin-2-ones with excellent enantioselectivity (up to 99% ee) from simple starting materials. acs.org

These modern synthetic strategies are crucial for the efficient and scalable production of specific enantiomers of piperazinone-based compounds for further research and development. dicp.ac.cnrsc.orgacs.org

| Method | Catalyst/Reagent Type | Key Advantage | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Palladium or Iridium complexes | High enantioselectivity for producing saturated chiral centers. | dicp.ac.cnacs.org |

| Asymmetric Allylic Alkylation | Palladium complexes | Creates enantioenriched tertiary piperazin-2-ones. | rsc.org |

| Domino Ring-Opening Cyclization (DROC) | Chiral organocatalysts (e.g., quinine-derived urea) | One-pot synthesis from simple aldehydes with high efficiency and enantioselectivity. | acs.org |

| Chiral Pool Synthesis | Amino acid derivatives | Utilizes naturally occurring chiral molecules as starting materials. | dicp.ac.cn |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The discovery of new drugs is a time-consuming and expensive process, but the integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field. nih.govnih.govnih.gov These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their design, significantly accelerating the discovery pipeline. nih.govastrazeneca.comlifechemicals.com

In the context of discovering compounds like this compound, AI and ML can be applied in several ways:

Target Identification: AI algorithms can analyze complex biological data to identify and validate new protein targets for diseases. lifechemicals.com

Virtual Screening: ML models can screen massive virtual libraries of molecules to predict which ones are most likely to bind to a specific target, prioritizing them for synthesis and testing. nih.gov This reduces the need for costly and labor-intensive high-throughput screening. lifechemicals.com

Property Prediction: AI can predict the physicochemical and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of new compound designs, helping to identify candidates with better drug-like qualities early in the process. nih.govlifechemicals.com